molecular formula C8H4F3IO2 B1615227 2-Iodo-6-(trifluoromethyl)benzoic acid CAS No. 914637-39-1

2-Iodo-6-(trifluoromethyl)benzoic acid

Cat. No.: B1615227
CAS No.: 914637-39-1
M. Wt: 316.02 g/mol
InChI Key: QIWGTWGTMFLVAQ-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2 and a molecular weight of 316.02 g/mol. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core. It is known for its stability and solubility, making it a valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 2-Iodo-6-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the iodination of 6-(trifluoromethyl)benzoic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . Industrial production methods typically involve large-scale reactions under optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Iodo-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or reduction to form trifluoromethyl alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura cross-coupling reaction, forming carbon-carbon bonds with various aryl or alkyl groups.

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)benzoic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Iodo-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    2,6-Bis(trifluoromethyl)benzoic acid: This compound has two trifluoromethyl groups instead of one, which can influence its chemical reactivity and biological activity.

    2-Iodo-4-(trifluoromethyl)benzoic acid: The position of the trifluoromethyl group can affect the compound’s electronic properties and reactivity.

    2-Iodo-6-methylbenzoic acid: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s physical and chemical properties.

Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWGTWGTMFLVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650444
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-39-1
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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